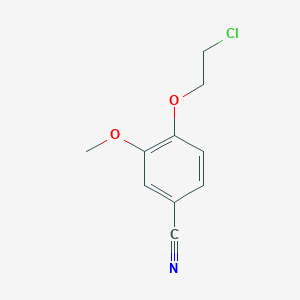![molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3](/img/structure/B1372843.png)
2-[(3-Bromobenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
“2-[(3-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Application in Drug Development
Specific Scientific Field
Summary of the Application
3-CH2Cl, a derivative of salicylic acid, has been introduced as a potential alternative compound to acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
Methods of Application or Experimental Procedures
The synthesis of 3-CH2Cl involves the modification of salicylic acid. Preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have been conducted .
Results or Outcomes
The preliminary assessment results have made 3-CH2Cl a promising compound for new drug development. It has potential activity and benefits that could make it a potential alternative drug to substitute ASA .
Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, “2-[(3-Bromobenzyl)oxy]benzoyl chloride” could be used in various ways, such as in the synthesis of new proteins, the study of protein interactions, or the development of new therapeutic strategies.
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
2-Bromobenzyl chloride, a compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, is an important raw material and intermediate used in organic synthesis .
Methods of Application or Experimental Procedures
2-Bromobenzyl chloride can be used in various organic reactions to synthesize new compounds .
Results or Outcomes
The outcomes of these reactions depend on the specific conditions and reactants used .
Application in the Synthesis of Oxadiazole Derivatives
Specific Scientific Field
Summary of the Application
3-Bromobenzoyl chloride, another compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 3-Bromobenzoyl chloride with other reactants to form the oxadiazole derivative .
Results or Outcomes
The synthesis results in the formation of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a compound that could have potential medicinal applications .
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)





![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)




